

# An In-depth Technical Guide to the Chemical Properties and Structure of Isobutylcitral

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## Compound of Interest

Compound Name: *Isobutylcitral*

Cat. No.: *B15466157*

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## Introduction

**Isobutylcitral**, a lesser-known terpenoid, presents an intriguing subject for chemical and biological investigation. While specific data on **isobutylcitral** is limited, its structural similarity to other well-characterized isoprenoids allows for informed predictions regarding its chemical behavior and potential biological activity. This technical guide provides a comprehensive overview of the known and extrapolated chemical properties and structure of **isobutylcitral**, alongside general experimental protocols and a discussion of its potential role as an insect growth regulator. The primary IUPAC name associated with the common name **isobutylcitral** is 3,7,9-trimethyl-2,6-decadienal.

## Chemical Structure and Properties

The precise isomeric form of **isobutylcitral** is not always clearly defined in non-scientific literature; however, the most commonly referenced structure is 3,7,9-trimethyl-2,6-decadienal.

Table 1: Chemical and Physical Properties of **Isobutylcitral** (3,7,9-trimethyl-2,6-decadienal)

Property	Value
Molecular Formula	C13H22O
Molecular Weight	194.32 g/mol
IUPAC Name	3,7,9-trimethyl-2,6-decadienal
SMILES	<chem>CC(C)C=C(C)C=CC(=O)C(C)C</chem>
Boiling Point	279.00 to 280.00 °C @ 760.00 mm Hg (estimated)
Vapor Pressure	0.004000 mmHg @ 25.00 °C (estimated)
Flash Point	236.00 °F (113.33 °C) (estimated)
logP (o/w)	4.579 (estimated)
Solubility	Soluble in alcohol; Insoluble in water (3.405 mg/L @ 25 °C estimated)

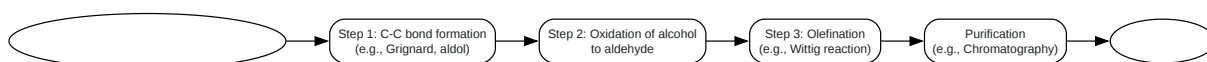
## Experimental Protocols

Due to the scarcity of published experimental work specifically on 3,7,9-trimethyl-2,6-decadienal, the following sections provide generalized protocols for the synthesis and analysis of structurally similar long-chain unsaturated aldehydes. These methodologies can be adapted by researchers for the specific study of **isobutylcitral**.

## General Synthesis of Unsaturated Aldehydes

A common method for the synthesis of  $\alpha,\beta$ -unsaturated aldehydes is through an aldol condensation reaction followed by dehydration. For a complex molecule like **isobutylcitral**, a multi-step synthesis would likely be required, potentially involving Wittig or Horner-Wadsworth-Emmons reactions to form the carbon-carbon double bonds with stereochemical control.

Example Workflow for Synthesis:



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Caption: A generalized synthetic workflow for producing complex aldehydes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR are crucial for the structural elucidation of organic molecules.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- **$^1\text{H}$  NMR Analysis:** Acquire the spectrum on a 400 MHz or higher field spectrometer. Chemical shifts ( $\delta$ ) for protons in similar structures would be expected in the following regions:
  - Aldehydic proton: 9.0-10.0 ppm
  - Vinylic protons: 5.0-7.5 ppm
  - Protons adjacent to carbonyls or double bonds: 2.0-3.0 ppm
  - Alkyl protons: 0.8-1.8 ppm
- **$^{13}\text{C}$  NMR Analysis:** Acquire the spectrum with broadband proton decoupling. Expected chemical shifts for carbons would be:
  - Carbonyl carbon: 190-205 ppm
  - Vinylic carbons: 100-160 ppm
  - Alkyl carbons: 10-40 ppm

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile compounds.

Methodology:

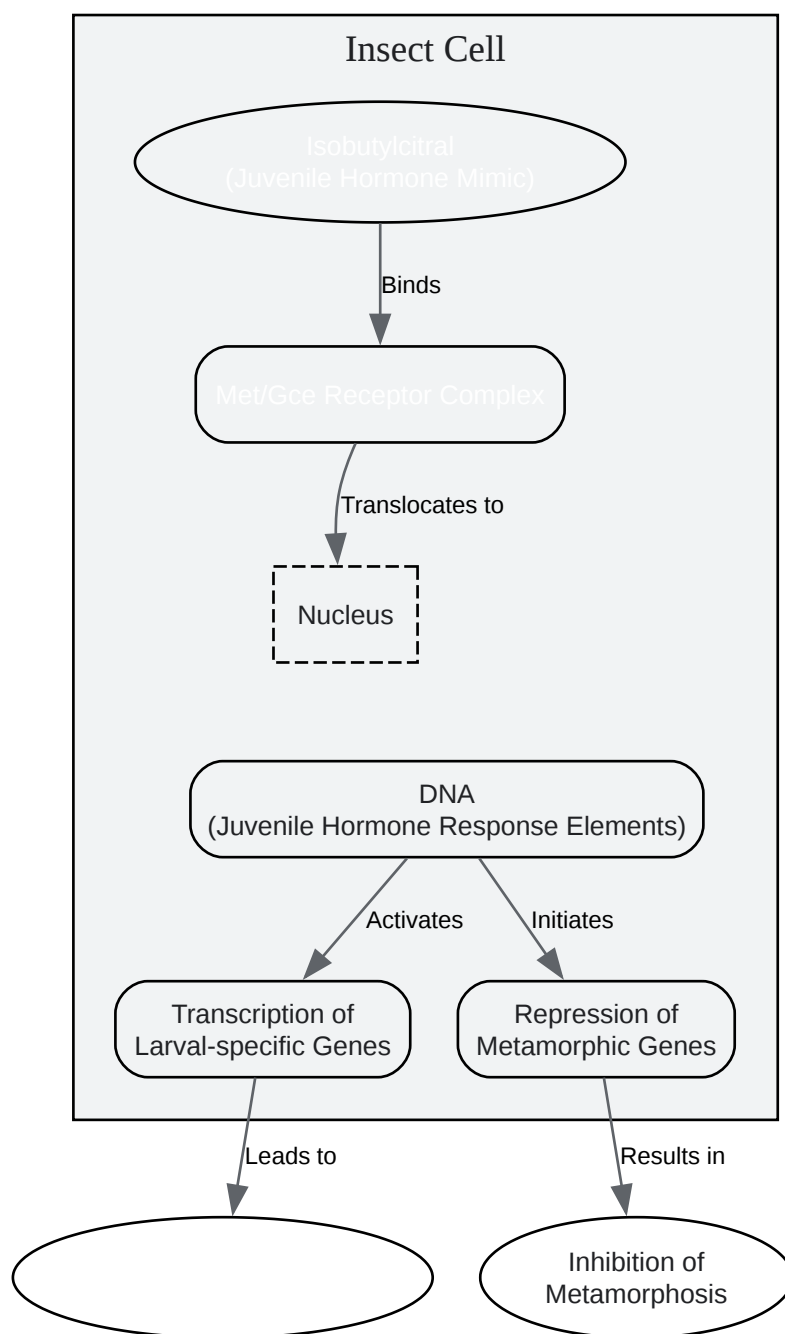
- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).
- **GC Separation:** Inject the sample into a GC equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the compound from any impurities.
- **MS Analysis:** The eluent from the GC is directed into a mass spectrometer. Electron ionization (EI) at 70 eV is a standard method. The resulting mass spectrum will show the molecular ion peak ( $M^+$ ) and a characteristic fragmentation pattern that can be used for structural confirmation.

## Potential Biological Activity and Signaling Pathway

While no direct studies on the biological activity of 3,7,9-trimethyl-2,6-decadienal have been found, structurally related long-chain unsaturated aldehydes, such as alkyl 3,7,11-trimethyl-2,4-dodecadienoates, are known to exhibit juvenile hormone activity in insects.<sup>[1][2]</sup> Juvenile hormones are crucial for regulating insect development, metamorphosis, and reproduction.<sup>[3][4][5]</sup> Compounds that mimic juvenile hormone are known as insect growth regulators (IGRs).<sup>[6][7][8][9]</sup>

The primary mode of action for juvenile hormone and its mimics involves binding to an intracellular receptor, typically a protein complex involving Methoprene-tolerant (Met).<sup>[3][4][5]</sup> This binding event initiates a signaling cascade that ultimately regulates the expression of genes involved in maintaining the larval state and preventing metamorphosis.<sup>[5]</sup>

Diagram of the Juvenile Hormone Signaling Pathway in Insects:



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Caption: Proposed juvenile hormone signaling pathway for **isobutylicitral**.

## Conclusion

**Isobutylicitral**, or 3,7,9-trimethyl-2,6-decadienal, is a terpenoid aldehyde with limited specific scientific documentation. However, based on its chemical structure, its properties can be

reasonably estimated, and standard organic chemistry protocols can be adapted for its synthesis and analysis. The structural similarity to known insect juvenile hormone analogs suggests that **isobutylcitral** may function as an insect growth regulator. Further research into this compound could provide valuable insights for the development of novel pest management agents and for expanding the chemical space of bioactive terpenoids.

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